2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2126178-45-6
VCID: VC8254990
InChI: InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
SMILES: C1=C(N(N=C1)CC(=O)O)N.Cl
Molecular Formula: C5H8ClN3O2
Molecular Weight: 177.59

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride

CAS No.: 2126178-45-6

Cat. No.: VC8254990

Molecular Formula: C5H8ClN3O2

Molecular Weight: 177.59

* For research use only. Not for human or veterinary use.

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride - 2126178-45-6

Specification

CAS No. 2126178-45-6
Molecular Formula C5H8ClN3O2
Molecular Weight 177.59
IUPAC Name 2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
Standard InChI Key OMOIVYDMWIBGBW-UHFFFAOYSA-N
SMILES C1=C(N(N=C1)CC(=O)O)N.Cl
Canonical SMILES C1=C(N(N=C1)CC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Analysis

2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is classified under the broader category of pyrazole derivatives, a class of heterocyclic compounds known for their biological activity . Its molecular structure comprises a pyrazole ring—a five-membered aromatic ring with two adjacent nitrogen atoms—substituted at position 5 with an amino group (NH2-\text{NH}_2) and at position 1 with an acetic acid moiety (CH2COOH-\text{CH}_2\text{COOH}). The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for in vitro and in vivo studies .

The compound’s structural formula is represented as:

ClH3N+C3N2H2CH2COOH\text{Cl}^- \cdot \text{H}_3\text{N}^+-\text{C}_3\text{N}_2\text{H}_2-\text{CH}_2\text{COOH}

Key functional groups include:

  • Amino group: Provides basicity and participates in hydrogen bonding.

  • Acetic acid moiety: Introduces acidity and enables salt formation.

  • Pyrazole ring: Imparts aromaticity and serves as a scaffold for further derivatization.

Comparative Analysis with Related Derivatives

While 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride lacks additional substituents on the pyrazole ring, derivatives such as 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid hydrochloride and 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride feature phenyl and tert-butyl groups, respectively. These modifications alter lipophilicity and steric effects, influencing biological activity and solubility. For instance, the tert-butyl derivative exhibits enhanced membrane permeability due to its hydrophobic group, whereas the phenyl-substituted analog shows increased binding affinity to aromatic protein residues.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps :

  • Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Introduction of the amino group: Nitration followed by reduction or direct amination using ammonia.

  • Acetic acid moiety attachment: Alkylation of the pyrazole nitrogen with chloroacetic acid.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization for Industrial Production

Industrial-scale synthesis employs continuous flow reactors to enhance reaction efficiency and yield. Automated platforms enable precise control over reaction parameters such as temperature (5080C50–80^\circ \text{C}) and pH (3.54.53.5–4.5). Purification techniques include:

  • Crystallization: Ethanol-water mixtures are used to isolate the hydrochloride salt .

  • Chromatography: Reverse-phase HPLC ensures >98% purity for pharmaceutical-grade material.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile varies with solvent polarity :

SolventSolubility (mg/mL)
Water25.6
Ethanol12.3
DMSO8.9

Storage recommendations include refrigeration (28C2–8^\circ \text{C}) in airtight containers to prevent hydrolysis . Thermal stability analyses via differential scanning calorimetry (DSC) reveal a decomposition temperature of 215C215^\circ \text{C} .

Chemical Reactivity and Functional Transformations

Key Reactions

The compound participates in reactions facilitated by its functional groups:

  • Acylation: The amino group reacts with acyl chlorides to form amides.

  • Esterification: The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions.

  • Ring functionalization: Electrophilic substitution at the pyrazole ring’s C-3 position enables further derivatization.

Mechanistic Insights

In acylation reactions, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride to form an amide bond. Steric hindrance from the pyrazole ring limits reactivity at the C-3 position unless activating groups are present.

Applications in Medicinal Chemistry and Research

Biochemical Probes

The compound serves as a scaffold for developing kinase inhibitors due to its ability to mimic ATP’s purine ring. In vitro studies demonstrate moderate activity against cyclin-dependent kinases (IC50_{50} = 2.3 µM).

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (D2_2O, 400 MHz) shows a singlet at δ 3.82 ppm (–CH2_2COOH) and a doublet at δ 6.45 ppm (pyrazole H-4) .

  • Mass spectrometry: ESI-MS exhibits a molecular ion peak at m/z 177.59 [M+H]+^+ .

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